CCR5 Antagonist Pharmacological Screening: Preliminary Activity Attribution
A preliminary pharmacological screening study attributed to Zhang Huili indicates that 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide can act as a CCR5 antagonist, suggesting utility in treating CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. However, the publicly available abstract does not report specific IC50 values, selectivity ratios, or comparator data for this compound. A related patent (WO2016/062293A1) from Shanghai AQ Biopharma, listing Zhang Huili as a co-inventor, describes 4,4-difluoro adamantane formamide derivatives as CCR5 antagonists, but 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is not explicitly disclosed in that patent [2]. This evidence constitutes an activity attribution rather than a validated quantitative comparison.
| Evidence Dimension | CCR5 antagonist activity (qualitative screening) |
|---|---|
| Target Compound Data | Qualitative: identified as CCR5 antagonist in preliminary screen (no IC50 reported) [1] |
| Comparator Or Baseline | No direct comparator data available; related 4,4-difluoro adamantane formamides show CCR5 antagonism in patent WO2016/062293A1 [2] |
| Quantified Difference | Not calculable; quantitative data absent for target compound |
| Conditions | Preliminary pharmacological activity screening (method details not disclosed in accessible abstract) [1] |
Why This Matters
For researchers screening CCR5 antagonists, the attribution of this mechanism suggests potential relevance, but the absence of quantitative potency data means that head-to-head performance comparisons cannot be made without experimental validation in the user's own assay system.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease. Semantic Scholar. Retrieved from https://www.semanticscholar.org/author/张会利/91457169. View Source
- [2] Lu, S., Yu, J., Zhang, H., & Shi, C. (2016). 4,4-Difluoro adamantane formamide derivative, pharmaceutical composition and preparation method and uses thereof. Patent WO2016/062293A1. Shanghai AQ Biopharma Co. Ltd. Retrieved from http://agri.nais.net.cn/patentdetails/293E3AD4-B0CD-4E18-9A61-383EFF97DE8A.html. View Source
